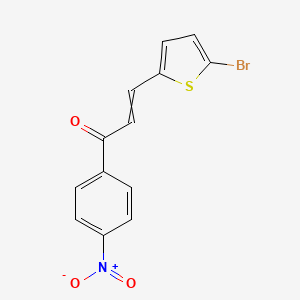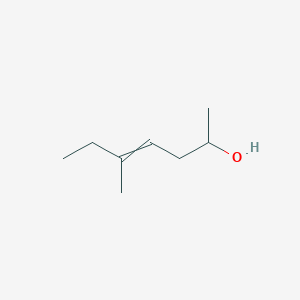
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- is an organic compound characterized by its benzene ring substituted with two methoxy groups at positions 1 and 3, and a 5-phenoxypentyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes methoxylation to introduce methoxy groups at the 1 and 3 positions.
Alkylation: The next step involves the introduction of the 5-phenoxypentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene, 1,3-dimethoxy- is reacted with 5-phenoxypentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large-scale methoxylation of benzene using methanol and a suitable catalyst.
Friedel-Crafts Alkylation: The alkylation step is scaled up using industrial reactors, ensuring controlled temperature and pressure conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups activate the benzene ring towards electrophilic attack. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Bromine in carbon tetrachloride (CCl4), nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3-dimethoxy-: Lacks the 5-phenoxypentyl group, making it less complex and potentially less active in certain applications.
Benzene, 1,3-dimethoxy-5-ethyl-: Contains an ethyl group instead of the 5-phenoxypentyl group, leading to different chemical and biological properties.
Uniqueness
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from simpler benzene derivatives and enhances its utility in various applications.
Propiedades
Número CAS |
58545-33-8 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-(5-phenoxypentyl)benzene |
InChI |
InChI=1S/C19H24O3/c1-20-18-13-16(14-19(15-18)21-2)9-5-4-8-12-22-17-10-6-3-7-11-17/h3,6-7,10-11,13-15H,4-5,8-9,12H2,1-2H3 |
Clave InChI |
MOGDMSMCPOAWRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CCCCCOC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)

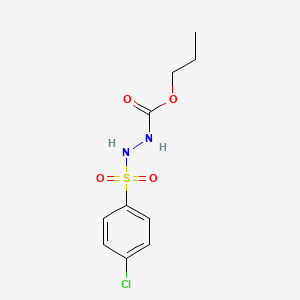
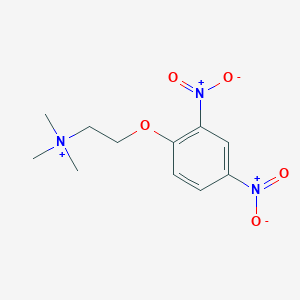
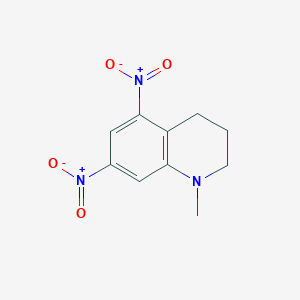
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

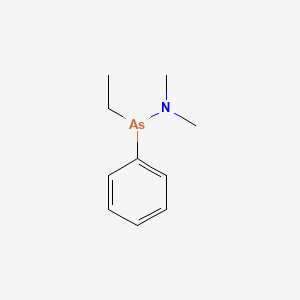
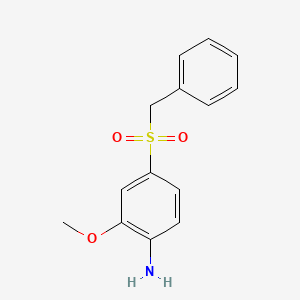
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

